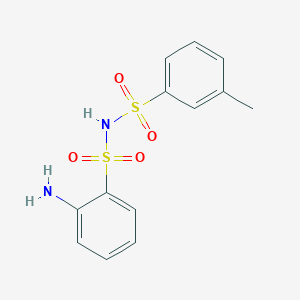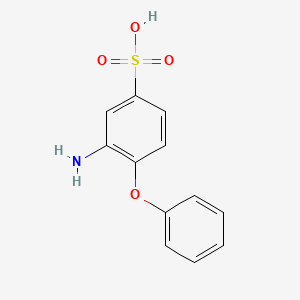
(3,4-Dichlorophenyl)methyl selenocyanate
Übersicht
Beschreibung
(3,4-Dichlorophenyl)methyl selenocyanate is a chemical compound characterized by the presence of a dichlorophenyl group attached to a methyl group, which in turn is connected to a selenocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)methyl selenocyanate typically involves the reaction of 3,4-dichlorobenzyl chloride with selenocyanate salts under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be produced through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously extracted and purified. This method ensures high yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (3,4-Dichlorophenyl)methyl selenocyanate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,4-Dichlorophenyl)methyl selenocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of selenium-containing compounds.
Biology: The compound can be used as a probe in biological studies to understand selenium metabolism and its role in biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (3,4-Dichlorophenyl)methyl selenocyanate exerts its effects involves its interaction with molecular targets and pathways. The selenocyanate group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the formation of new chemical bonds and the modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
(3,4-Dichlorophenyl)methyl selenocyanate is unique due to its specific structural features. Similar compounds include:
3,4-Dichlorophenyl methyl chloride: Lacks the selenocyanate group.
3,4-Dichlorophenyl methyl bromide: Contains a bromide instead of a selenocyanate group.
3,4-Dichlorophenyl methyl iodide: Contains an iodide instead of a selenocyanate group.
These compounds differ in their reactivity and applications due to the presence of different functional groups.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
(3,4-dichlorophenyl)methyl selenocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NSe/c9-7-2-1-6(3-8(7)10)4-12-5-11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPYFVBSHJHORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C[Se]C#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276255 | |
| Record name | (3,4-Dichlorophenyl)methyl selenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197228-15-1 | |
| Record name | (3,4-Dichlorophenyl)methyl selenocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197228-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl)methyl selenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-[3-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate](/img/structure/B8038963.png)
![2-[4-[4-(5-Amino-3-methylpyrazol-1-yl)phenyl]phenyl]-5-methylpyrazol-3-amine](/img/structure/B8038969.png)






![2-[4-[4-(5-Amino-3-methylpyrazol-1-yl)-3-methylphenyl]-2-methylphenyl]-5-methylpyrazol-3-amine](/img/structure/B8039013.png)

